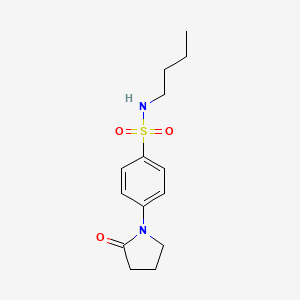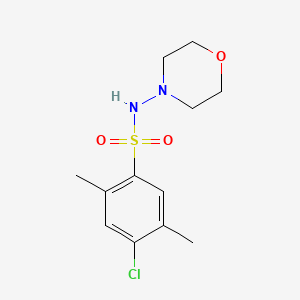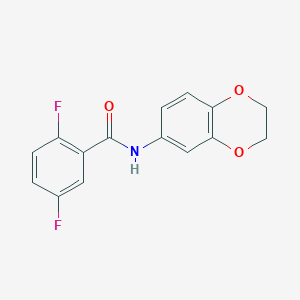![molecular formula C18H11BrCl2N2OS B4792167 5-bromo-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B4792167.png)
5-bromo-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-1-naphthamide
Übersicht
Beschreibung
5-bromo-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-1-naphthamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BAY 11-7082 and has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties.
Wirkmechanismus
The mechanism of action of 5-bromo-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-1-naphthamide involves the inhibition of the NF-κB pathway. This pathway is involved in the regulation of various cellular processes, including inflammation, immune responses, and cell survival. Inhibition of this pathway by BAY 11-7082 leads to the downregulation of pro-inflammatory cytokines and chemokines, resulting in reduced inflammation.
Furthermore, BAY 11-7082 has been shown to induce apoptosis in cancer cells by inhibiting the activity of inhibitor of kappa B kinase (IKK), which is involved in the activation of NF-κB. This leads to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic proteins, resulting in apoptosis of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are mainly related to its anti-inflammatory and anti-cancer properties. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to reduced inflammation. Additionally, it has been shown to induce apoptosis in cancer cells, leading to reduced tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-bromo-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-1-naphthamide in lab experiments is its specificity towards the NF-κB pathway. This allows researchers to study the effects of NF-κB inhibition on various cellular processes, including inflammation and cancer.
However, one of the limitations of using this compound is its potential toxicity. It has been shown to exhibit cytotoxic effects on normal cells at high concentrations, which can limit its use in clinical settings.
Zukünftige Richtungen
There are several future directions for the study of 5-bromo-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-1-naphthamide. One of the areas of interest is the development of novel drug delivery systems for this compound, which can enhance its efficacy and reduce its toxicity.
Moreover, further studies are needed to elucidate the exact mechanism of action of this compound, particularly in the context of cancer cell apoptosis. Additionally, the potential applications of this compound in other fields, such as neuroinflammation and autoimmune diseases, should be explored.
Conclusion
In conclusion, this compound is a chemical compound that has shown promising results in various fields of scientific research. Its anti-inflammatory and anti-cancer properties make it a potential candidate for the development of novel therapies. However, further studies are needed to fully understand its mechanism of action and potential applications.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-1-naphthamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory properties by inhibiting the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in the regulation of immune responses and inflammation.
Additionally, this compound has been found to have anti-tumor and anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Moreover, it has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy.
Eigenschaften
IUPAC Name |
5-bromo-N-[(3,4-dichlorophenyl)carbamothioyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrCl2N2OS/c19-14-6-2-3-11-12(14)4-1-5-13(11)17(24)23-18(25)22-10-7-8-15(20)16(21)9-10/h1-9H,(H2,22,23,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRCAPCUPVQKPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Br)C(=C1)C(=O)NC(=S)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrCl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-(acetylamino)phenyl]-3-(benzoylamino)-4-methylbenzamide](/img/structure/B4792090.png)
![3-fluoro-N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B4792097.png)
![5-({[3-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4792103.png)
![N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2-pyrazinecarboxamide](/img/structure/B4792110.png)
![diethyl 5-({[4-(acetylamino)phenyl]sulfonyl}amino)isophthalate](/img/structure/B4792122.png)
![2-[(4-allyl-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B4792133.png)

![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbutanamide](/img/structure/B4792153.png)
![N-[4-(cyanomethyl)phenyl]-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide](/img/structure/B4792173.png)

![4-(methoxymethyl)-6-methyl-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}nicotinonitrile](/img/structure/B4792183.png)
![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B4792184.png)
